molecular formula C22H25N5O2 B2454117 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097869-53-7

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2454117
CAS RN: 2097869-53-7
M. Wt: 391.475
InChI Key: QIVMLSCZTWOTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to "2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one" have shown promising antimicrobial activities. For instance, novel thiazolidinone derivatives synthesized from key intermediates linked with 1-pyridin-2-yl-piperazine have demonstrated antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Candida albicans (Patel, R. V., Patel, D., Kumari, P., & Patel, N., 2012). These findings suggest potential for the development of new antimicrobial agents based on structural modifications of the core compound.

Antitumor Applications

Similarly, benzimidazoles derived from indole structures, when substituted with various piperidinylalkyl groups, have been evaluated as selective neuropeptide Y Y1 receptor antagonists with implications for antiobesity drug development (Zarrinmayeh et al., 1998). Additionally, compounds incorporating piperidine and morpholine moieties, known to be part of antitumor drugs, have shown promising activity against a wide range of cancer lines, highlighting the potential of such structures in cancer therapy (Mamedov et al., 2022).

Antifungal and Antibacterial Properties

Further studies on pyridine derivatives have revealed variable and modest activity against bacteria and fungi, indicating the potential of these compounds in addressing microbial resistance and the development of new therapeutic agents (Patel, S. N. Agravat, & Shaikh, 2011).

Mechanism of Action

properties

IUPAC Name

2-[[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-21-12-16-3-1-2-4-18(16)25-27(21)13-15-7-9-26(10-8-15)22(29)17-5-6-19-20(11-17)24-14-23-19/h5-6,11-12,14-15H,1-4,7-10,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVMLSCZTWOTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.